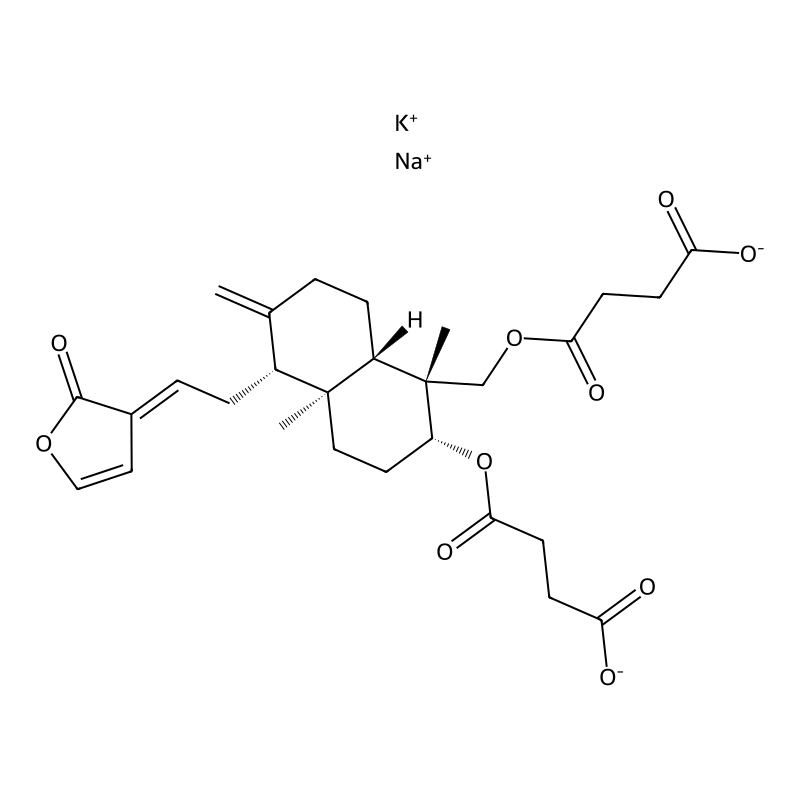

Potassium sodium dehydroandrographolide succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potassium sodium dehydroandrographolide succinate is a derivative of andrographolide, a natural compound extracted from the medicinal plant Andrographis paniculata. This compound is recognized for its immunostimulatory, anti-infective, and anti-inflammatory properties, making it a valuable agent in treating various respiratory infections, including viral pneumonia and upper respiratory tract infections. The molecular formula of potassium sodium dehydroandrographolide succinate is , and it has a molecular weight of approximately 594.674 g/mol .

Potassium sodium dehydroandrographolide succinate is a compound derived from the herb Andrographis paniculata, commonly known as green chiretta. This compound has gained interest in scientific research for its potential applications in treating viral infections [].

Immunostimulatory Effects

One of the proposed mechanisms by which potassium sodium dehydroandrographolide succinate may combat viral infections is through its immunostimulatory effects. Studies suggest it can stimulate the immune system by increasing the production of immune cells like lymphocytes and macrophages []. This enhanced immune response may help the body fight off viral invaders more effectively.

Anti-Infective Properties

In addition to its immunostimulatory properties, potassium sodium dehydroandrographolide succinate may also possess direct anti-infective properties against certain viruses. Research suggests it may inhibit viral replication and attachment to host cells, thereby hindering the spread of the virus within the body [].

Anti-inflammatory Action

Inflammation is a common feature of many viral infections. Potassium sodium dehydroandrographolide succinate exhibits anti-inflammatory properties, potentially alleviating symptoms associated with viral infections such as fever, pain, and swelling [].

- Oxidation: This reaction can yield various hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: This process modifies functional groups, often using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Functional groups within the compound can be replaced by others, typically involving halogens or alkylating agents .

These reactions are crucial for synthesizing derivatives that may enhance the compound's biological activity or pharmacological properties.

The biological activity of potassium sodium dehydroandrographolide succinate is primarily attributed to its interaction with specific cellular pathways:

- It has been shown to suppress the replication of the porcine reproductive and respiratory syndrome virus in both primary and established cells.

- The compound interacts with the neuropilin-1 receptor, which is vital in the vascular endothelial growth factor signaling pathway, leading to significant changes in endothelial barrier function and inflammatory responses .

- Its immunomodulatory effects make it useful in treating conditions such as bronchitis, dysentery, and asthma attacks .

The synthesis of potassium sodium dehydroandrographolide succinate involves two main steps:

- Esterification Reaction: Andrographolide is reacted with succinic anhydride in a molar ratio of 1:6 using pyridine as a solvent at 80°C for 10 hours under nitrogen protection.

- Salt Formation Reaction: The resulting dehydroandrographolide succinate half ester is dissolved in a mixed organic solvent-water system, where sodium carbonate and potassium carbonate are added to form the salt .

Industrial production follows similar steps but emphasizes controlling reaction conditions to ensure product purity and stability.

Potassium sodium dehydroandrographolide succinate has diverse applications:

- Pharmaceuticals: It is formulated into medications for treating viral infections due to its potent anti-inflammatory and immunostimulatory properties.

- Research: The compound serves as a starting material for synthesizing other derivatives with potential therapeutic benefits .

- Industry: It is utilized in various formulations aimed at enhancing immune response or combating inflammation .

Studies have demonstrated that potassium sodium dehydroandrographolide succinate interacts with various cellular receptors and pathways, notably affecting:

- The expression of endothelial neuropilin-1.

- The activation of the vascular endothelial growth factor signaling pathway, which plays a critical role in angiogenesis and inflammation .

These interactions underline its potential as an effective therapeutic agent in treating viral infections and inflammatory diseases.

Several compounds share similarities with potassium sodium dehydroandrographolide succinate, particularly regarding their biological activities and chemical structures. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Andrographolide | The parent compound from which potassium sodium dehydroandrographolide succinate is derived. | Known for its broad-spectrum antiviral properties. |

| Dehydroandrographolide | A precursor compound that lacks the succinate moiety. | Exhibits similar anti-inflammatory effects but less stable. |

| Curcumin | A polyphenolic compound from turmeric with anti-inflammatory properties. | More widely studied but less specific in viral activity. |

| Quercetin | A flavonoid with antioxidant and anti-inflammatory effects. | Known for broader health benefits but less targeted action against specific viruses. |

Potassium sodium dehydroandrographolide succinate stands out due to its specific interactions with viral replication processes and its unique structural modifications that enhance its stability and bioactivity compared to these similar compounds .